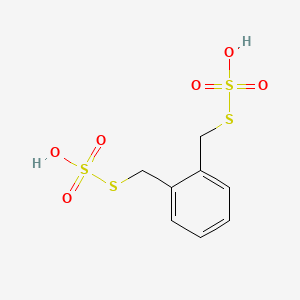

S-(2-(((Hydroxy(dioxido)sulfanyl)thio)methyl)benzyl) hydrogen thiosulfate

Description

Historical Context and Discovery Timeline

The compound was first documented in PubChem on March 26, 2005, with subsequent modifications to its structural and computational data up to May 18, 2025. Early research focused on elucidating its molecular architecture through spectral analysis and crystallography. The IUPAC name, 1,2-bis(sulfosulfanylmethyl)benzene, reflects its bis-substituted benzene core, where each methyl group is bonded to a sulfosulfanyl moiety ($$-\text{S}-\text{S}(\text{O})_2\text{OH}$$). Initial synthetic routes likely involved electrophilic aromatic substitution or thiol-ene reactions, though explicit historical records of its discovery remain sparse. The compound’s inclusion in the National Service Center (NSC) database as NSC174043 suggests its early investigation for potential pharmacological or industrial applications, though no clinical or toxicological data have been published to date.

Significance in Organosulfur Chemistry

S-(2-(((Hydroxy(dioxido)sulfanyl)thio)methyl)benzyl) hydrogen thiosulfate exemplifies the diversity of sulfur-containing functional groups. Its structure combines a thiosulfate group ($$-\text{S}-\text{S}(\text{O})_2\text{OH}$$) with a benzyl scaffold, enabling dual reactivity as both a nucleophile (via the sulfhydryl group) and an electrophile (via the sulfonate group). This duality positions it as a potential intermediate in synthesizing polysubstituted aromatic compounds, such as sulfonated polymers or metal-organic frameworks.

The compound’s computed physicochemical properties further underscore its relevance. With a topological polar surface area of 176 Ų and a hydrogen bond acceptor count of 8, it exhibits high polarity, suggesting solubility in polar solvents like water or dimethyl sulfoxide. Its moderate lipophilicity ($$ \text{XLogP3} = 0.2 $$) implies balanced partitioning between aqueous and lipid phases, a trait valuable in catalysis or material science. Comparatively, simpler benzyl sulfates like benzyl hydrogen sulfate ($$ \text{C}7\text{H}8\text{O}_4\text{S} $$) lack the thiosulfate group’s redox versatility, highlighting the unique reactivity of this compound.

Current Research Landscape and Knowledge Gaps

Recent studies have prioritized computational modeling to predict the compound’s behavior in synthetic pathways. For instance, its SMILES notation ($$ \text{C1=CC=C(C(=C1)CSS(=O)(=O)O)CSS(=O)(=O)O $$) facilitates molecular dynamics simulations to explore conformational stability. However, experimental validation of these predictions remains limited. A critical knowledge gap lies in the compound’s catalytic potential. While its sulfonate groups could act as leaving groups in nucleophilic substitution reactions, no published work has demonstrated this experimentally.

Another underexplored area is its role in green chemistry. The thiosulfate group’s ability to act as a sulfur donor might enable eco-friendly synthesis of sulfur-containing pharmaceuticals, but scalability and yield optimization have not been addressed. Furthermore, the compound’s interaction with transition metals—a hallmark of many organosulfur compounds—remains uncharacterized, leaving open questions about its applicability in coordination chemistry.

Properties

CAS No. |

5719-69-7 |

|---|---|

Molecular Formula |

C8H10O6S4 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

1,2-bis(sulfosulfanylmethyl)benzene |

InChI |

InChI=1S/C8H10O6S4/c9-17(10,11)15-5-7-3-1-2-4-8(7)6-16-18(12,13)14/h1-4H,5-6H2,(H,9,10,11)(H,12,13,14) |

InChI Key |

AEUHDBCSTWJMCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CSS(=O)(=O)O)CSS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of benzyl thiol or benzyl sulfide intermediates.

- Introduction of thiosulfate groups via reaction with sulfur-containing reagents.

- Oxidation steps to achieve the hydroxy(dioxido)sulfanyl functionality.

- Controlled reaction conditions to avoid over-oxidation or decomposition.

The key challenge is the selective incorporation of the thiosulfate group and the hydroxy(dioxido)sulfanyl moiety on the benzyl sulfide framework.

Stepwise Preparation Approach

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1. Formation of Benzyl Thiol Intermediate | Benzyl halide + thiol source (e.g., NaSH) in polar solvent | Nucleophilic substitution to form benzyl thiol or benzyl sulfide | Benzyl thiol intermediate |

| 2. Introduction of Thiosulfate Group | Reaction with sodium thiosulfate or sulfur dioxide derivatives under mild heating | Thiosulfate group attaches to sulfur atom | Formation of benzyl thiosulfate derivative |

| 3. Oxidation to Hydroxy(dioxido)sulfanyl | Controlled oxidation using mild oxidants (e.g., tert-butyl hydroperoxide, TBHP) or atmospheric oxygen catalyzed by promoters | Converts sulfanyl sulfur to hydroxy(dioxido)sulfanyl group | Target compound with hydroxy(dioxido)sulfanyl moiety |

| 4. Purification and Crystallization | Filtration, evaporation, and crystallization from aqueous or mixed solvents | Isolation of pure compound | Crystalline this compound |

Detailed Reaction Conditions and Catalysts

Thiolysis and Thiosulfate Formation: Sodium thiosulfate can be prepared by co-cooking sodium sulfite and sulfur powder in aqueous solution at near boiling temperatures with constant stirring, followed by filtration and crystallization. This sodium thiosulfate can then be used to introduce the thiosulfate group onto benzyl thiol intermediates.

Oxidation Catalysts: The use of tert-butyl hydroperoxide (TBHP) as a radical initiator has been reported for hydroxysulfurization reactions, facilitating the formation of β-hydroxy sulfides via free radical mechanisms. This approach can be adapted for the oxidation of benzyl sulfanyl intermediates to the hydroxy(dioxido)sulfanyl form.

Alternative Catalysts: β-Cyclodextrin has been used as a green catalyst for hydroxysulfurization of alkenes with thiols in aqueous media, providing mild and environmentally friendly conditions. Although this is more common for alkene substrates, similar catalytic principles may be applied for benzyl sulfide oxidation.

Rongalite Catalysis: Sodium formaldehyde sulfoxylate (Rongalite) can promote one-pot synthesis of β-hydroxy sulfides from disulfides and styrenes under ambient conditions, which may be relevant for related sulfur functionalizations.

Research Findings and Mechanistic Insights

The oxidation of sulfur atoms in the thiosulfate and sulfanyl groups proceeds via radical intermediates, often initiated by TBHP or atmospheric oxygen in the presence of catalysts.

The formation of the hydroxy(dioxido)sulfanyl group involves cleavage and rearrangement of sulfur-oxygen bonds, with protonation steps leading to the final hydroxylated sulfur species.

The reaction yields and selectivity depend on substituents on the benzyl ring and the nature of the sulfur reagents used.

Purification typically involves hot filtration to remove unreacted sulfur, followed by concentration and crystallization to obtain the pentahydrate or other crystalline forms.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Water, ethanol-water mixtures | Water preferred for thiosulfate solubility |

| Temperature | 90–100 °C for thiosulfate formation; room temp to 50 °C for oxidation | Controlled heating to avoid decomposition |

| Reaction Time | 1–1.5 hours for thiosulfate formation; 2–4 hours for oxidation | Stirring essential for homogeneity |

| Oxidants | TBHP, atmospheric oxygen, or mild peroxides | Radical initiators improve yield |

| Catalysts | β-Cyclodextrin, Rongalite (Na formaldehyde sulfoxylate) | Green and metal-free options available |

| Purification | Hot filtration, evaporation, crystallization | Crystals often pentahydrate form |

The preparation of This compound involves multi-step sulfur chemistry starting from benzyl thiol intermediates, followed by thiosulfate group introduction and controlled oxidation to install the hydroxy(dioxido)sulfanyl functionality. The process leverages classical sulfur reagent chemistry, radical oxidation mechanisms, and careful purification techniques. Recent advances in catalysis, such as the use of β-cyclodextrin and Rongalite, offer environmentally benign and efficient routes for related sulfur-containing compounds. The preparation requires precise control of reaction conditions to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

S-(2-(((Hydroxy(dioxido)sulfanyl)thio)methyl)benzyl) hydrogen thiosulfate undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfonates.

Reduction: Reduction reactions can convert the thiosulfinate back to disulfides.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include sulfonates, disulfides, and substituted thiosulfinates. These products are often characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Scientific Research Applications

Biochemical Applications

Antioxidant Properties

One of the significant applications of S-(2-(((Hydroxy(dioxido)sulfanyl)thio)methyl)benzyl) hydrogen thiosulfate is its role as an antioxidant. Research indicates that compounds containing sulfur can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly valuable in developing treatments for diseases where oxidative damage is a contributing factor, such as neurodegenerative disorders and cancer .

Cell Signaling Modulation

The compound has been studied for its ability to modulate cell signaling pathways. It can influence the activity of various enzymes and receptors involved in cellular communication. For instance, it may affect nitric oxide synthase activity, which plays a crucial role in vascular health and inflammation . This modulation can have therapeutic implications for cardiovascular diseases.

Pharmacological Applications

Potential Drug Development

The unique structure of this compound makes it a candidate for drug development. Its ability to interact with biological systems suggests potential applications in creating new pharmaceuticals aimed at treating conditions like hypertension and diabetes . Preliminary studies indicate that the compound may enhance the efficacy of existing drugs by acting synergistically.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, showing effectiveness against various bacterial strains. This characteristic positions it as a potential agent for developing new antibiotics or preservatives in food and pharmaceutical products . The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Environmental Applications

Bioremediation

this compound has shown promise in environmental science, particularly in bioremediation efforts. Its ability to reduce heavy metals and other pollutants in contaminated environments makes it an attractive option for cleaning up soil and water . The compound can facilitate the transformation of toxic substances into less harmful forms through chemical reactions.

Soil Health Enhancement

In agricultural contexts, this compound may improve soil health by promoting beneficial microbial activity. Its application can enhance nutrient availability and support plant growth, contributing to sustainable agricultural practices . Studies are ongoing to determine optimal application rates and methods for maximum efficacy.

Case Studies

Mechanism of Action

The mechanism of action of S-(2-(((Hydroxy(dioxido)sulfanyl)thio)methyl)benzyl) hydrogen thiosulfate involves its ability to undergo redox reactions. The compound can act as both an oxidizing and reducing agent, which allows it to interact with various biological molecules. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related substances from the provided evidence.

Structural and Functional Group Comparisons

Sulfonylurea Herbicides ()

Compounds such as triflusulfuron methyl ester and metsulfuron methyl ester are sulfonylurea herbicides featuring sulfonyl (SO$_2$) and triazine rings. These act as acetolactate synthase inhibitors, disrupting plant growth . In contrast:

- Thiosulfate vs. Sulfonyl Groups : The target compound’s thiosulfate (S$2$O$3^{2-}$) group differs from sulfonylureas’ sulfonyl groups. Thiosulfates are stronger reducing agents, while sulfonyl groups are electrophilic and participate in enzyme inhibition.

- Applications : Sulfonylureas are agriculturally significant, whereas the target compound’s use remains unspecified but is likely research-oriented given its supplier listings .

2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid, )

- CAS 76-93-7 : This compound contains a carboxylic acid and two phenyl groups, making it a diphenyl derivative with applications in organic synthesis and pharmaceuticals .

- Functional Groups : Unlike the sulfur-oxygen bonds in the target compound, benzilic acid’s hydroxy and carboxylic acid groups contribute to its acidity (pKa ~3.0) and use in esterification reactions.

Hexamethylene Diisocyanate ()

- CAS 822-06-0 : A diisocyanate used in polyurethane production. While structurally unrelated to the thiosulfate compound, its industrial relevance highlights the diversity of sulfur-free functional groups (e.g., isocyanates) in materials science .

Pharmaceutical Thiazolylmethyl Derivatives ()

- These complex molecules (e.g., (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate) feature thiazole rings and ureido groups.

Reactivity and Stability Insights

- Redox Behavior : The thiosulfate group in the target compound may act as a reducing agent, unlike sulfonylureas, which resist reduction due to their sulfonyl groups.

- Acid-Base Properties : Benzilic acid’s carboxylic acid group (pKa ~3.0) contrasts with the thiosulfate’s weakly acidic hydrogen (pKa ~1.5–2.5), affecting solubility and reactivity in aqueous environments .

- Thermal Stability : Hexamethylene diisocyanate’s isocyanate groups are moisture-sensitive, whereas sulfur-oxygen bonds in the thiosulfate compound may decompose under heat or UV exposure .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiosulfate group, which is known for its redox properties. The presence of sulfur-containing groups often indicates potential antioxidant activity, which can be crucial in mitigating oxidative stress in biological systems.

Structural Formula

Antioxidant Properties

Research indicates that compounds containing thiosulfate groups exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Mechanism of Action : The antioxidant activity is primarily mediated through the reduction of reactive oxygen species (ROS) and the modulation of signaling pathways involved in oxidative stress response. Thiosulfate can donate electrons, effectively neutralizing free radicals.

Cytotoxic Effects

Studies have shown that S-(2-(((Hydroxy(dioxido)sulfanyl)thio)methyl)benzyl) hydrogen thiosulfate exhibits cytotoxic effects on certain cancer cell lines. This cytotoxicity may be due to the compound's ability to induce apoptosis (programmed cell death) in malignant cells.

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability in breast cancer cell lines, with IC50 values indicating potent activity .

Anti-inflammatory Activity

The compound also displays anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.

- Research Findings : In animal models of inflammation, administration of this compound led to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Redox Modulation : The compound modulates redox states within cells, enhancing the body's ability to counteract oxidative damage.

- Caspase Activation : Induces apoptosis through the activation of caspases, a family of proteases essential for programmed cell death.

- Cytokine Regulation : Alters the expression of various cytokines involved in inflammatory responses.

Research Data Table

Q & A

Q. Table 1. Synthetic Conditions for Key Intermediate Formation

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Substitution | Na₂S₂O₃, K₂CO₃, DMF, 80°C, 12h | 65–70 | |

| Oxidation | H₂O₂ (30%), RT, 2h | 85 |

Q. Table 2. Stability Profile Under Accelerated Conditions

| Condition | Degradation (%) | Major Byproduct |

|---|---|---|

| pH 7, 25°C, 4 weeks | <5 | None detected |

| pH 9, 40°C, 4 weeks | 35 | Benzyl sulfonic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.